Ponceau 3R free acid

Catalog No.
S13294683
CAS No.
25738-43-6
M.F
C19H18N2O7S2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ponceau 3R free acid

CAS Number

25738-43-6

Product Name

Ponceau 3R free acid

IUPAC Name

3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid

Molecular Formula

C19H18N2O7S2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28)

InChI Key

OQQYJPVCDFFEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C

  • Oxidation: The compound can be oxidized to yield various products, including quinones and other aromatic compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction of the azo group can lead to the formation of amines, often using reducing agents like sodium dithionite.
  • Substitution: Electrophilic substitution reactions can occur at the aromatic rings in the presence of halogens or nitrating agents.

These reactions highlight the compound's versatility and reactivity, making it valuable in both synthetic and analytical chemistry.

The biological activity of Ponceau 3R free acid is significant due to its interaction with biological molecules. The azo group can undergo reduction to form amines, which can interact with proteins and nucleic acids. This property is exploited in laboratory techniques such as gel electrophoresis, where Ponceau 3R is used as a stain to visualize proteins on membranes. Additionally, there are concerns regarding its toxicity and potential carcinogenicity, which have led to increased scrutiny over its use in food products .

Ponceau 3R free acid is synthesized through a series of well-defined chemical processes:

  • Diazotization: The synthesis begins with the diazotization of 2,4,5-trimethylaniline.
  • Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid.

In industrial settings, these reactions are scaled up using large reactors that allow for precise control over reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and consistency during production.

Research into the interactions of Ponceau 3R free acid with other substances has revealed important insights regarding its behavior in biological systems:

  • Protein Binding: The compound's ability to bind proteins makes it useful in staining applications but raises concerns about potential toxicity.
  • Degradation Pathways: Studies have investigated the degradation of Ponceau 3R under various conditions, revealing how environmental factors can influence its stability and potential toxicity .

These studies underscore the importance of understanding the compound's interactions within biological contexts.

Ponceau 4RC20H18N2O7SC_{20}H_{18}N_{2}O_{7}SFood coloring and textile dyeingPonceau SC20H18N2O7SC_{20}H_{18}N_{2}O_{7}SStaining proteins in Western blottingPonceau SXC20H18N2O7SC_{20}H_{18}N_{2}O_{7}SSimilar applications as Ponceau 3R

Uniqueness

Ponceau 3R free acid is unique due to its specific molecular structure that imparts distinct spectral properties compared to other azo dyes. Its effective binding with proteins enhances its utility in analytical techniques while raising safety concerns that differ from those associated with other dyes in the same class .

Structural Analysis and Molecular Configuration

Azo Group Configuration and Sulfonic Acid Functionality

Ponceau 3R free acid exhibits a complex molecular architecture characterized by its distinctive azo group configuration and dual sulfonic acid functionality [1]. The compound possesses the molecular formula C₁₉H₁₈N₂O₇S₂ with a molecular weight of 450.480 grams per mole, representing the free acid form of this synthetic azo dye [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-hydroxy-4-[(E)-(2,4,5-trimethylphenyl)diazenyl]-2,7-naphthalenedisulfonic acid [1].

The structural framework of Ponceau 3R free acid is constructed around a naphthalene backbone substituted at positions 2 and 7 with sulfonic acid groups, creating a disulfonic acid derivative [1] [2]. The azo linkage (-N=N-) connects the naphthalene moiety to a 2,4,5-trimethylphenyl group, establishing the characteristic chromophoric system responsible for the compound's red coloration [4]. This azo bridge adopts the E-configuration, as evidenced by spectroscopic analysis showing one E/Z center within the molecular structure [5].

The sulfonic acid functionalities are strategically positioned on the naphthalene ring system, contributing significantly to the compound's water solubility and ionic character [6]. These sulfonic acid groups exist in their fully ionized state under physiological conditions, imparting a net negative charge to the molecule [7]. The hydroxyl group at position 3 of the naphthalene ring provides additional hydrogen bonding capability and influences the compound's tautomeric behavior [8].

Table 1: Molecular and Structural Properties of Ponceau 3R Free Acid

PropertyValueReference
Molecular Formula (Free Acid)C₁₉H₁₈N₂O₇S₂ [1]
Molecular Formula (Sodium Salt)C₁₉H₁₆N₂Na₂O₇S₂ [2] [9]
Molecular Weight (Free Acid)450.480 g/mol [1]
Molecular Weight (Sodium Salt)494.45 g/mol [9] [6]
IUPAC Name3-Hydroxy-4-[(E)-(2,4,5-trimethylphenyl)diazenyl]-2,7-naphthalenedisulfonic acid [1]
CAS Registry Number25738-43-6 (free acid); 3564-09-8 (sodium salt) [1] [2]
Colour Index Number16155 [6]
Maximum Absorption Wavelength508 nm [10] [11]
E/Z Centers1 [5]
Defined Stereocenters0 [5]

Tautomerism and pH-Dependent Ionic States

Ponceau 3R free acid demonstrates complex tautomeric equilibria that are strongly influenced by environmental pH conditions [12] [8]. The compound exists in dynamic equilibrium between azo and hydrazone forms, with the predominant tautomeric state determined by the protonation status of key functional groups [12]. Research has established that hydrogen bonding plays a crucial role in facilitating azo-hydrazone tautomerization and enhancing structural resonance within the molecule [12] [8].

Under acidic conditions (pH < 3.0), the sulfonic acid groups remain fully protonated, maintaining the cherry-red coloration characteristic of the azo form [7]. The compound exhibits remarkable stability in this pH range, with hydrochloric acid addition producing no observable color change [7]. As the pH increases toward neutral conditions (pH 6.0-8.0), progressive deprotonation of the sulfonic acid groups occurs, leading to enhanced water solubility and optimal chemical stability [13].

The hydroxyl group at position 3 of the naphthalene ring becomes increasingly important at elevated pH values [7]. In basic conditions (pH > 8.0), deprotonation of this hydroxyl functionality leads to significant structural changes and altered ionic states [13]. Under highly alkaline conditions (pH > 9.0), sodium hydroxide addition results in the formation of a yellow precipitate, indicating fundamental changes in the compound's ionic equilibrium and solubility characteristics [7].

Table 2: pH-Dependent Ionic States and Solubility Characteristics

pH RangePredominant Ionic StateSolubility BehaviorChemical StabilityReference
< 3.0 (Highly Acidic)Fully protonated sulfonic acidsHigh solubility, cherry-red color maintainedStable, no color change [7]
3.0-7.0 (Acidic to Neutral)Partially ionized sulfonic acidsExcellent water solubilityChemically stable [13] [7]
7.0-8.0 (Neutral to Slightly Basic)Fully ionized sulfonic acidsMaximum solubility in aqueous mediaOptimal stability [13]
8.0-9.0 (Basic)Deprotonated hydroxyl groupDecreased solubility, potential precipitationReduced stability [13]
> 9.0 (Highly Basic)Multiple deprotonation sitesYellow precipitate formationPrecipitation occurs [7]

Physicochemical Properties

Solubility Profiles in Polar vs. Nonpolar Solvents

Ponceau 3R free acid exhibits pronounced solubility differences between polar and nonpolar solvent systems, reflecting its ionic character and extensive hydrogen bonding capabilities [6] [7]. In polar aqueous media, the compound demonstrates exceptional solubility, producing characteristic cherry-red solutions that maintain their color intensity across a wide concentration range [7]. This high water solubility is attributed to the presence of two sulfonic acid groups and one hydroxyl group, which facilitate extensive hydrogen bonding with water molecules [6].

The compound's solubility in alcoholic solvents is markedly reduced compared to its aqueous solubility [7]. Methanol and ethanol provide only slight solubility for Ponceau 3R free acid, with the dissolved material maintaining its red coloration but at significantly lower concentrations than achievable in water [7]. This reduced alcoholic solubility reflects the weaker hydrogen bonding capability of alcohols compared to water and the decreased polarity of these solvent systems [6].

In nonpolar organic solvents, Ponceau 3R free acid exhibits essentially negligible solubility [6]. Hydrocarbons, chlorinated solvents, and other nonpolar media cannot accommodate the highly ionic structure of the compound, resulting in virtually complete insolubility [6]. The stark contrast between polar and nonpolar solvent solubility profiles confirms the predominantly ionic character of Ponceau 3R free acid and its strong preference for hydrogen bonding interactions [7].

Concentrated sulfuric acid represents a unique solvent system for Ponceau 3R free acid, producing cherry-red solutions that maintain their color upon dilution with water [7]. This behavior indicates that the compound can exist in a protonated form under strongly acidic conditions while retaining its chromophoric properties [7].

Thermal Stability and Decomposition Pathways

Ponceau 3R free acid demonstrates distinct thermal stability characteristics with well-defined decomposition pathways that have been extensively characterized through thermogravimetric analysis [14] [15] [16]. The compound exhibits a melting point of 300°C, indicating substantial thermal stability under normal operating conditions [10] [14]. However, thermal decomposition begins at significantly lower temperatures through a multi-stage process [15].

The thermal decomposition of Ponceau 3R free acid proceeds through three distinct stages, each characterized by specific temperature ranges and mechanistic pathways [15] [16]. The initial stage occurs between 50°C and 150°C and involves the loss of hydration water molecules, accounting for approximately 7.2% of the total molecular weight [15] [16]. This dehydration process is endothermic and does not affect the fundamental chromophoric structure of the compound [16].

The second decomposition stage represents the primary thermal degradation pathway and occurs between 237°C and 362°C [15]. This stage involves the heterolytic splitting of the azo bonds (-N=N-), which constitute the chromophoric center of the molecule [17] [15]. During this process, approximately 68.3% of the molecular weight is lost through the formation of aromatic amine degradation products, including 2,4,5-trimethylaniline and various dimethylaniline derivatives [18] [15]. The breakdown of the azo linkage results in complete loss of the characteristic red coloration [17].

The final decomposition stage occurs at elevated temperatures between 484°C and 569°C, involving complete mineralization of the remaining organic fragments to carbon dioxide and water [15] [16]. This stage accounts for the remaining 23.5% of the molecular weight and represents the complete thermal destruction of the compound [15].

Table 3: Thermal Decomposition Characteristics

StageTemperature Range (°C)Process DescriptionWeight Loss (%)Reference
Stage 1: Dehydration50-150Loss of hydration water molecules7.2 [15] [16]
Stage 2: Initial Decomposition237-362Heterolytic splitting of azo bonds (-N=N-), formation of aromatic amines68.3 [17] [15]
Stage 3: Complete Decomposition484-569Complete mineralization to CO₂ and H₂O23.5 [15] [16]
Thermal Stability Range221-245Stable temperature range for practical applicationsN/A [15]

Table 4: Physicochemical Properties of Ponceau 3R Free Acid

PropertyValueReference
Physical AppearanceDark red to dark reddish brown powder or mass [10] [6]
Melting Point300°C [10] [14]
Thermal Decomposition Temperature237-362°C (onset) [15] [16]
Water SolubilityHighly soluble [6] [7]
Alcohol SolubilitySlightly soluble [6] [7]
Color in WaterCherry-red solution [7]
pH Stability (HCl addition)No color change [7]
pH Stability (NaOH addition)Yellow precipitate forms [7]
Concentrated H₂SO₄ SolubilityCherry-red solution, no color change on dilution [7]

Synthetic Methodologies

Diazotization and Coupling Reaction Mechanisms

The synthesis of Ponceau 3R free acid follows established azo dye synthetic pathways centered on diazotization and subsequent coupling reactions [20]. The diazotization process involves the treatment of 2,4,5-trimethylaniline with nitrous acid under strongly acidic conditions to generate the corresponding diazonium salt intermediate [20]. This reaction requires precise temperature control, typically maintained at 0-5°C, to ensure stability of the highly reactive diazonium species [20].

The diazotization mechanism proceeds through the protonation of nitrous acid under extremely acidic conditions, followed by nucleophilic attack by the aromatic amine [20]. The formation of the diazonium salt represents a critical intermediate that must be utilized immediately due to its inherent instability at elevated temperatures [20]. The reaction conditions require careful pH control to maintain the proper protonation state of the nitrous acid while preventing decomposition of the diazonium intermediate [20].

The coupling reaction constitutes the second major synthetic step, involving the electrophilic attack of the diazonium salt on 3-hydroxy-2,7-naphthalenedisulfonic acid . This nucleophilic aromatic substitution occurs preferentially at the position adjacent to the hydroxyl group on the naphthalene ring, forming the characteristic azo linkage . The coupling reaction is typically conducted under mildly alkaline conditions to enhance the nucleophilicity of the naphthalene substrate while maintaining diazonium salt stability .

The mechanistic pathway for the coupling reaction involves the formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity and establish the final azo bond [20]. The regioselectivity of this coupling reaction is governed by the electron-donating effects of the hydroxyl substituent and the electron-withdrawing properties of the sulfonic acid groups . These electronic effects direct the coupling to occur at the optimal position for chromophore formation .

Industrial-Scale Production Techniques

Industrial production of Ponceau 3R free acid employs scaled-up versions of the fundamental diazotization and coupling chemistry, with significant emphasis on process optimization and quality control [20]. Large-scale synthesis requires specialized reactor systems capable of maintaining precise temperature control during the highly exothermic diazotization step [20]. Continuous flow reactors are frequently employed to enhance efficiency and consistency during production, allowing for better heat management and improved reaction control .

The industrial diazotization process utilizes sodium nitrite as the nitrous acid source, with the reaction conducted in the presence of hydrochloric acid to maintain the required acidic conditions [20]. Temperature control during this step is achieved through external cooling systems and careful regulation of reactant addition rates [20]. The resulting diazonium salt solution is typically used immediately in the subsequent coupling step to minimize decomposition losses [20].

Industrial coupling reactions are conducted in large stirred tank reactors equipped with efficient mixing systems to ensure homogeneous contact between the diazonium salt and the naphthalene coupling component . The reaction mixture is maintained at controlled pH levels through automated addition of sodium hydroxide or sodium carbonate solutions . Temperature control during coupling is less critical than during diazotization, but consistent conditions are maintained to optimize product quality and yield .

Quality control measures in industrial production include continuous monitoring of reaction temperatures, pH levels, and product color development . Spectroscopic analysis is employed to verify the formation of the desired azo chromophore and to detect potential impurities arising from side reactions . The final product is typically isolated through filtration, followed by washing and drying procedures to achieve the required purity specifications .

Ponceau 3R free acid emerged as a significant synthetic food colorant during the early twentieth century, representing one of the pioneering applications of azo dye technology in the food industry. The compound, designated as Color Index 16155 and also known as Food Red 6, gained initial regulatory approval in the United States as part of the original seven synthetic dyes sanctioned for food use following the Federal Food and Drug Act of 1906 [1] [2].

The historical significance of Ponceau 3R free acid in food applications stems from its classification among the first coal-tar derived colorants to receive official certification. As documented in regulatory records, the seven initially approved dyes included amaranth, Ponceau 3R, erythrosine, Orange I, naphthol yellow S, light green SF yellowish, and indigo disulfoacid sodium salt [1] [2]. This initial approval established Ponceau 3R free acid as a foundational component in the development of synthetic food coloring practices.

During its period of active food use, spanning approximately from 1908 to 1968, Ponceau 3R free acid demonstrated particular utility in confectionery applications [3]. The compound's water-soluble properties and characteristic cherry-red coloration made it especially suitable for beverages, candy manufacturing, and processed food products requiring stable red pigmentation [4]. The dye's chemical structure, with its disodium salt form providing enhanced solubility, enabled consistent dispersion in aqueous food matrices [5].

Research findings from the mid-twentieth century documented the compound's effectiveness in providing vibrant red coloration at relatively low concentrations. Historical usage data indicates that Ponceau 3R free acid was typically employed at concentrations not exceeding 0.1 percent by weight in food formulations [6]. The dye's stability under standard food processing conditions, including resistance to moderate heat and pH variations, contributed to its widespread adoption in commercial food manufacturing [4].

The regulatory trajectory of Ponceau 3R free acid in food applications underwent significant transformation during the 1960s and subsequent decades. Safety evaluations conducted during this period raised concerns regarding the compound's potential biological effects, leading to increased scrutiny of azo dyes in general [1]. These developments ultimately resulted in the systematic phase-out of Ponceau 3R free acid from food applications across multiple jurisdictions, with most commercial food uses discontinued by the 1970s [3].

Contemporary regulatory frameworks continue to reflect the historical concerns regarding Ponceau 3R free acid in food contexts. Current international food safety guidelines generally exclude this compound from approved colorant lists, representing a significant shift from its early widespread acceptance [7]. This regulatory evolution demonstrates the dynamic nature of food safety assessments and the impact of advancing toxicological understanding on industrial applications.

Textile Dyeing Mechanisms on Protein Fibers

The application of Ponceau 3R free acid in textile dyeing represents a specialized area of industrial chemistry focused on the coloration of protein-based fibers. This compound demonstrates particular affinity for wool, silk, and other protein substrates through specific chemical interactions that facilitate dye uptake and retention [5] [8].

The fundamental mechanism underlying Ponceau 3R free acid binding to protein fibers involves multiple molecular interactions. As an acid dye containing sulfonic acid groups, the compound exhibits strong affinity for the amino groups present in protein fiber structures [9]. The molecular formula C19H16N2Na2O7S2 includes disulfonate functionalities that enable ionic bonding with positively charged amino acid residues in the fiber matrix [4] [10].

Research into the dyeing mechanism reveals that Ponceau 3R free acid operates through a combination of ionic interactions, hydrogen bonding, and van der Waals forces [9]. The compound's azo structure contributes to its color properties while the sulfonate groups facilitate binding to protein substrates. Studies have demonstrated that the dye molecules penetrate the fiber structure and form stable associations with lysine and arginine residues, which possess positively charged amino groups [11].

The optimal dyeing conditions for Ponceau 3R free acid on protein fibers typically require acidic environments with pH values ranging from 2 to 7 [12]. Under these conditions, the protein fibers maintain their structural integrity while allowing efficient dye penetration. Temperature considerations are critical, with dyeing processes commonly conducted at elevated temperatures approaching 100°C to achieve adequate dye diffusion into the fiber core [8].

Mechanistic studies have revealed that the N=N bond structure in Ponceau 3R free acid contributes to the embedding of dye molecules within the alpha-helical spaces of protein structures [13]. This molecular arrangement facilitates deep penetration and strong retention of the colorant within the fiber matrix. The twisting capability of the azo bond enables conformational adjustments that optimize the fit between dye molecules and protein binding sites [13].

Industrial applications of Ponceau 3R free acid in textile dyeing demonstrate its effectiveness in producing uniform, vibrant red coloration on wool substrates [5]. The compound's solubility characteristics enable straightforward incorporation into aqueous dye baths, while its stability under dyeing conditions ensures consistent color development. Processing parameters including dye concentration, temperature, pH, and treatment duration can be optimized to achieve desired color intensity and uniformity [8].

Contemporary research has explored modifications to traditional dyeing processes using Ponceau 3R free acid, including investigations of supercritical carbon dioxide dyeing systems [13]. These advanced approaches aim to reduce environmental impact while maintaining effective coloration of protein fibers. The compound's compatibility with various dyeing technologies demonstrates its versatility in textile manufacturing applications.

Cosmetic Industry Applications and Phase-Out

The utilization of Ponceau 3R free acid in cosmetic formulations represented a significant application area during the mid-to-late twentieth century, encompassing various personal care products requiring red pigmentation. The compound's role in cosmetic applications derived from its ability to provide stable, vibrant coloration in formulations ranging from lipsticks to decorative cosmetics [6] [14].

Historical documentation indicates that Ponceau 3R free acid found extensive use in color cosmetics, particularly in products requiring red or pink hues [14]. The compound's designation under various regulatory frameworks, including its listing in cosmetic ingredient databases, reflected its accepted status during peak usage periods [14]. Applications included lip products, cheek colorants, eye cosmetics, and nail preparations where synthetic red dyes were deemed necessary for achieving desired aesthetic effects [6].

The chemical properties of Ponceau 3R free acid that made it suitable for cosmetic applications included its stability under typical storage conditions and compatibility with common cosmetic ingredients [6]. The compound's water solubility facilitated incorporation into aqueous-based formulations, while its color stability ensured consistent product appearance throughout shelf life [3]. Manufacturing processes could accommodate the dye at relatively low concentrations while achieving effective pigmentation.

Research into cosmetic applications documented the compound's performance characteristics in various formulation matrices. Studies demonstrated that Ponceau 3R free acid maintained color integrity in the presence of typical cosmetic ingredients including emulsifiers, preservatives, and other colorants [15]. The dye's interaction with skin substrates was investigated to ensure appropriate cosmetic functionality without adverse effects on product performance [6].

The phase-out of Ponceau 3R free acid from cosmetic applications began during the 1980s and accelerated through subsequent decades as safety evaluations evolved [14]. Regulatory frameworks in multiple jurisdictions implemented restrictions on the compound's use in cosmetic formulations, reflecting broader concerns regarding azo dye safety in consumer products [14]. The ASEAN Cosmetics Directive specifically lists Ponceau 3R among colorants subject to regulatory control [14].

Contemporary cosmetic regulations generally exclude Ponceau 3R free acid from approved ingredient lists for most product categories [14]. This regulatory evolution has necessitated the development of alternative colorants for achieving similar aesthetic effects in cosmetic formulations. The transition away from Ponceau 3R free acid demonstrates the cosmetic industry's adaptation to evolving safety standards and consumer preferences for ingredients with favorable safety profiles [15].

Current research in cosmetic science focuses on identifying suitable replacements for traditional synthetic dyes including Ponceau 3R free acid [15]. These investigations encompass both synthetic alternatives with improved safety characteristics and natural colorants derived from botanical sources. The development of replacement technologies reflects the ongoing evolution of cosmetic ingredient science and regulatory requirements.

Analytical Biochemistry Applications

Ponceau 3R free acid occupies a specialized niche in analytical biochemistry as a protein detection and quantification reagent. Its application in this field leverages the compound's specific binding affinity for proteins combined with its distinctive spectral properties to enable sensitive and reliable protein analysis [10] [16].

The fundamental basis for Ponceau 3R free acid's utility in analytical biochemistry stems from its ability to form stable complexes with proteins through electrostatic interactions [10]. The compound's sulfonate groups interact with positively charged amino acid residues in proteins, particularly lysine and arginine, creating detectable protein-dye complexes [17]. This binding mechanism enables the compound to serve as an effective protein stain in various analytical applications [10].

Spectroscopic characterization of Ponceau 3R free acid reveals a maximum absorption wavelength of 508 nanometers, which provides the basis for quantitative protein determinations [10] [18] [19]. The compound's absorption spectrum exhibits sufficient intensity and stability to enable precise spectrophotometric measurements across a wide range of protein concentrations [20]. This spectral property facilitates both qualitative visualization and quantitative analysis of protein samples [21].

Research applications of Ponceau 3R free acid in analytical biochemistry encompass diverse protein analysis methodologies. The compound serves as a general protein stain for various detection systems, providing researchers with a versatile tool for protein characterization [10]. Its compatibility with different analytical platforms enables integration into established laboratory protocols without significant methodological modifications [16].

Comparative studies have demonstrated the effectiveness of Ponceau 3R free acid relative to other protein detection reagents. The compound exhibits favorable sensitivity characteristics while maintaining specificity for protein targets [22]. Its reversible binding properties enable sequential analytical procedures, allowing researchers to perform multiple analyses on the same sample [23]. This capability enhances experimental efficiency and sample utilization in resource-limited situations [24].

Industrial applications of Ponceau 3R free acid in analytical biochemistry include quality control procedures in biotechnology manufacturing and pharmaceutical development [25]. The compound's standardized analytical performance enables reliable batch-to-batch consistency evaluations for protein-based products [25]. Its established protocols and well-characterized properties facilitate regulatory compliance in industries requiring documented analytical methods [25].

Contemporary developments in analytical biochemistry continue to explore optimized applications of Ponceau 3R free acid. Recent research has focused on developing improved staining protocols that enhance sensitivity while reducing analysis time [22] [24]. These methodological advances demonstrate the ongoing relevance of this compound in modern analytical laboratories despite its phase-out from other application areas.

Protein Staining in Electrophoresis Protocols

The application of Ponceau 3R free acid in protein electrophoresis represents one of its most established and technically sophisticated uses in analytical biochemistry. This application exploits the compound's specific affinity for proteins combined with its compatibility with electrophoretic separation techniques to provide reliable protein detection on various membrane substrates [10] [16].

Electrophoretic applications of Ponceau 3R free acid primarily focus on the detection of serum proteins following cellulose acetate membrane electrophoresis [10] [16]. The compound demonstrates particular effectiveness in this application due to its ability to bind selectively to proteins while maintaining minimal background interference [10]. The resulting protein-dye complexes exhibit sufficient contrast against the membrane substrate to enable clear visualization of separated protein bands [18].

The technical protocol for Ponceau 3R free acid staining in electrophoresis involves specific procedural considerations to optimize staining quality and reproducibility [16]. Standard protocols typically employ the compound in aqueous solution with trichloroacetic acid as a stabilizing agent [16] [19]. The staining process requires careful control of contact time, typically ranging from several minutes to ensure adequate dye uptake without excessive background staining [26].

Membrane compatibility represents a critical technical consideration in electrophoretic applications of Ponceau 3R free acid. The compound demonstrates effective binding to cellulose acetate membranes commonly used in serum protein electrophoresis [10] [16]. Research has documented optimal staining conditions that achieve maximum protein detection sensitivity while maintaining membrane integrity and minimizing non-specific binding [26].

Quantitative applications of Ponceau 3R free acid in electrophoresis enable densitometric analysis of separated proteins [10]. The compound's maximum absorption at 508 nanometers provides a suitable wavelength for spectrophotometric quantification of stained protein bands [18] [19]. This capability enables semi-quantitative protein analysis directly from electrophoretic separations without requiring additional analytical steps [16].

Comparative evaluations have demonstrated the performance characteristics of Ponceau 3R free acid relative to alternative protein staining reagents in electrophoretic applications [26]. The compound exhibits favorable sensitivity for protein detection while maintaining reversible binding properties that enable subsequent analytical procedures [23]. These characteristics make it particularly suitable for applications requiring sequential analysis of the same sample [27].

Contemporary developments in electrophoretic protein staining continue to explore optimized applications of Ponceau 3R free acid. Recent research has investigated modified staining protocols that enhance detection sensitivity while reducing analysis time [22]. These methodological improvements demonstrate the ongoing evolution of established analytical techniques and the continued relevance of traditional reagents in modern laboratory applications [24].

Spectrophotometric Quantification Methods

Spectrophotometric quantification methods utilizing Ponceau 3R free acid represent sophisticated analytical approaches that leverage the compound's distinctive absorption characteristics for precise protein determination. These methods capitalize on the formation of stable protein-dye complexes that exhibit measurable changes in optical density at specific wavelengths [20] [22].

The fundamental principle underlying spectrophotometric quantification with Ponceau 3R free acid involves the formation of complexes between the dye and protein substrates, resulting in measurable changes in light absorption [20]. The compound's maximum absorption wavelength of 508 nanometers provides an optimal measurement point for quantitative analysis [18] [19]. This spectral characteristic enables sensitive detection of protein-dye complexes across a wide concentration range [21].

Methodological development of Ponceau 3R free acid-based quantification systems has focused on optimizing assay conditions to maximize sensitivity and reproducibility [22] [24]. Research has demonstrated that factors including pH, ionic strength, incubation time, and dye concentration significantly influence assay performance [20]. Optimal protocols typically employ controlled reaction conditions that promote stable complex formation while minimizing interference from non-protein components [22].

The Ponceau S-based dot-blot assay represents a significant advancement in spectrophotometric protein quantification methodology [22] [24]. This approach combines the protein-binding properties of Ponceau dyes with convenient sample handling procedures to enable rapid, accurate protein determination [22]. Research has demonstrated linear response characteristics across protein concentrations ranging from micrograms to milligrams, providing versatility for diverse analytical requirements [24].

Comparative studies have evaluated the performance of Ponceau 3R free acid-based quantification methods against established protein assay techniques [22] [24]. Results indicate that Ponceau-based methods offer advantages including reduced sample volume requirements, improved compatibility with various buffer systems, and enhanced cost-effectiveness compared to commercial protein assay kits [22] [24]. These characteristics make the approach particularly suitable for high-throughput applications and resource-limited laboratory settings [24].

Industrial applications of spectrophotometric quantification using Ponceau 3R free acid encompass quality control procedures in biotechnology and pharmaceutical manufacturing [25]. The method's established protocols and well-characterized performance characteristics enable routine use in regulated environments requiring documented analytical procedures [25]. Its compatibility with automated instrumentation facilitates integration into modern analytical workflows [21].

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

450.05554326 g/mol

Monoisotopic Mass

450.05554326 g/mol

Heavy Atom Count

30

UNII

WD0P7VB90K

Dates

Last modified: 08-10-2024

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